2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide
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Overview
Description
Starting Materials: Methylating agents such as methyl iodide.
Reaction Conditions: Alkylation reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide typically involves multi-step reactions
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Oxazolo[5,4-b]pyridine Core Synthesis
Starting Materials: 2-aminopyridine and α-haloketone.
Reaction Conditions: Cyclization reaction under acidic or basic conditions to form the oxazolo[5,4-b]pyridine core.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the compound.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out in anhydrous solvents.
Products: Reduced derivatives of the compound.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents.
Products: Substituted derivatives of the compound.
Scientific Research Applications
2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide has a wide range of applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
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Biology
- Investigated for its potential as a bioactive molecule.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential therapeutic properties.
- Studied for its effects on various biological pathways.
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Industry
- Used in the development of new materials with specific properties.
- Studied for its potential applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide can be compared with other similar compounds, such as:
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2-(4-chlorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide
- Similar structure but with a chlorine atom instead of a fluorine atom.
- Differences in reactivity and biological activity due to the presence of chlorine.
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2-(4-bromophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide
- Similar structure but with a bromine atom instead of a fluorine atom.
- Differences in reactivity and biological activity due to the presence of bromine.
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2-(4-methylphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide
- Similar structure but with a methyl group instead of a fluorine atom.
- Differences in reactivity and biological activity due to the presence of a methyl group.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2/c1-13-17(24-19(26)11-14-7-9-16(22)10-8-14)12-18-21(23-13)27-20(25-18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMBLAOVFUGGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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